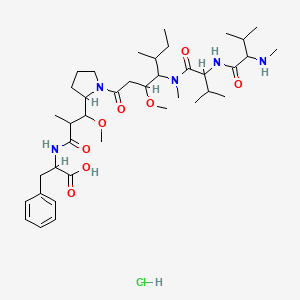![molecular formula C20H24ClNO4 B13400672 rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound belonging to the family of paroxetine derivatives. It is a chiral molecule with the molecular formula C20H23NO4·ClH and a molecular weight of 377.86 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and methoxyphenyl precursors. The key steps include:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving the benzodioxole and methoxyphenyl intermediates.
Introduction of the defluoro and methoxy groups: These functional groups are introduced through selective substitution reactions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and defluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard for analytical methods and chiral separation studies.
Biology: In studies related to neurotransmitter modulation and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new pharmaceuticals and as an impurity standard in quality control
Wirkmechanismus
The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic pathways .
Vergleich Mit ähnlichen Verbindungen
Paroxetine: The parent compound, widely used as an antidepressant.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is unique due to the presence of the defluoro and methoxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, paroxetine. These modifications can potentially lead to differences in efficacy, side effect profile, and metabolic stability .
Eigenschaften
Molekularformel |
C20H24ClNO4 |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m1./s1 |
InChI-Schlüssel |
WGRXGIJCIOCNHB-KQKCUOLZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4.Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid](/img/structure/B13400616.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)

![[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)

![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

